tris(hydroxypyridinone)-maleimide structure
tris(hydroxypyridinone)-maleimide structure
An In-depth Technical Guide to Tris(hydroxypyridinone)-maleimide (THP-mal)
Introduction
In the landscape of modern radiopharmaceuticals, the development of efficient bifunctional chelators is paramount for the successful application of radiometals in diagnostic imaging and targeted therapy. Tris(hydroxypyridinone)-maleimide, commonly abbreviated as THP-mal, has emerged as a significant contender in this field. It is a bifunctional chelator designed for the rapid and stable complexation of radiometals, most notably Gallium-68 (⁶⁸Ga), while providing a reactive moiety for covalent attachment to biomolecules. This guide provides a comprehensive technical overview of the THP-mal structure, its application in bioconjugation and radiolabeling, and the associated experimental protocols.
Core Structure and Functional Components
The THP-mal molecule is an elegant fusion of two distinct functional units: a hexadentate chelating core and a thiol-reactive conjugation handle.
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Tris(hydroxypyridinone) (THP) Core: The central component is a tripodal ligand featuring three 1,6-dimethyl-3-hydroxypyridin-4-one arms.[1] This structure forms a hexadentate chelate, meaning it can form six coordination bonds with a metal ion. Upon deprotonation, the three hydroxyl and three ketone oxygen atoms create a high-affinity binding pocket for trivalent metal ions like Gallium-68 (Ga³⁺).[1][2] The key advantage of the THP core is its ability to complex ⁶⁸Ga³⁺ with exceptional speed under mild, ambient conditions (room temperature and near-neutral pH), which is a significant improvement over traditional chelators like DOTA that often require heating.[1]
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Maleimide Group: The chelating core is linked to a maleimide functional group. The maleimide is a highly specific and efficient reactive handle for bioconjugation.[3] It reacts selectively with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, proceeds readily at physiological pH (6.5-7.5) to form a stable thioether bond, covalently linking the THP chelator to the target biomolecule.
This dual-functionality allows THP-mal to act as a bridge, linking a targeting biomolecule (e.g., an antibody, peptide, or small molecule) to a positron-emitting radionuclide like ⁶⁸Ga for Positron Emission Tomography (PET) imaging.
Caption: Core components and functions of the THP-mal molecule.
Quantitative Data
The performance of THP-based chelators in radiolabeling and their behavior in biological systems have been quantitatively evaluated. The following tables summarize key data from relevant studies.
Table 1: Radiolabeling Performance with Gallium-68
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield | >95% | <5 min, ambient temperature, pH 5.5-6.5 | |
| Specific Activity | 60–80 MBq/nmol | Generator-produced ⁶⁸Ga³⁺ | |
| Required Ligand Conc. | ~10 µM | For quantitative labeling | |
| Stability in Serum | Stable | No transchelation to serum proteins observed |
Table 2: Physicochemical and In Vivo Properties of ⁶⁸Ga-THP Conjugates
| Conjugate | logP Value | Tumor Uptake (1h p.i.) | Notes | Reference |
| [⁶⁸Ga(THP-PhNCS-RGD)] | - | 2.86 ± 0.43 %ID/g | U87MG tumor model | |
| [⁶⁸Ga(THP-NCS-RGD)] | - | 2.35 ± 0.06 %ID/g | U87MG tumor model | |
| [⁶⁸Ga(THPᴴ)] | -2.40 ± 0.02 | - | A related, more hydrophilic THP variant | |
| [⁶⁸Ga(THPᴹᵉ)] | -3.33 ± 0.02 | - | The prototypical THP chelator |
(Note: Data for RGD conjugates with isothiocyanate derivatives are presented as close analogs to maleimide conjugates, demonstrating the performance of the THP chelation system in vivo.)
Experimental Protocols
Protocol 1: Bioconjugation of THP-mal to a Thiol-Containing Biomolecule
This protocol outlines the general steps for conjugating THP-mal to a protein or peptide via a cysteine residue.
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Preparation of Biomolecule:
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Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES, ensuring they do not contain extraneous thiol compounds. A typical protein concentration is 1-10 mg/mL.
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If the cysteine residues are involved in disulfide bonds, they must be reduced first. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. TCEP is preferred as it does not contain a thiol group itself.
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Remove the excess reducing agent using a desalting column or dialysis.
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Conjugation Reaction:
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Prepare a stock solution of THP-mal in an anhydrous organic solvent such as DMSO or DMF.
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Add the THP-mal solution to the prepared biomolecule solution. A 10-20 fold molar excess of the maleimide reagent over the biomolecule is recommended as a starting point, but this should be optimized for each specific application.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove unreacted THP-mal and byproducts from the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.
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Caption: Experimental workflow for THP-mal bioconjugation.
Protocol 2: Radiolabeling of THP-Biomolecule Conjugate with ⁶⁸Ga
This protocol describes the exceptionally mild and efficient labeling process.
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Preparation of Reagents:
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Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.
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Buffer the ⁶⁸Ga eluate to a pH of 5.5-6.5 using a suitable buffer, such as sodium acetate.
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Prepare a solution of the purified THP-biomolecule conjugate in sterile water or a suitable buffer.
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Radiolabeling Reaction:
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Add the buffered ⁶⁸Ga³⁺ solution to the THP-biomolecule conjugate solution.
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Incubate at ambient (room) temperature for 5 minutes. No heating is required.
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Quality Control:
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Determine the radiochemical purity (RCP) using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that >95% of the radioactivity is incorporated into the conjugate.
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The final product is typically formulated in a physiologically compatible buffer for in vivo use. Due to the high efficiency, post-labeling purification is often not necessary.
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References
- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theranostics-2016.m.asnevents.com.au [theranostics-2016.m.asnevents.com.au]
- 3. vectorlabs.com [vectorlabs.com]
